4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide
Overview
Description
“4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide” is a chemical compound with the molecular formula C11H13N3O21. However, there is limited information available about this specific compound in the literature.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide”. However, similar compounds have been synthesized through various methods, including the reaction of anilines with malonic acid equivalents2.Molecular Structure Analysis
The molecular structure of “4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide” can be derived from its molecular formula C11H13N3O21. However, specific details about its structure, such as bond lengths and angles, are not readily available in the literature.
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide”. However, similar compounds have been involved in various chemical reactions, including cyclocondensation3.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide” are not readily available in the literature. However, its molecular weight can be calculated from its molecular formula, which is 219.24 g/mol1.Safety And Hazards
There is no specific information available on the safety and hazards of “4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide”. It’s always important to handle chemical compounds with appropriate safety measures.
Future Directions
Given the limited information available on “4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide”, future research could focus on its synthesis, characterization, and evaluation of its biological activities. This could provide valuable insights into its potential applications in various fields, such as medicinal chemistry.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of “4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide”. Further research and studies are needed to gain a comprehensive understanding of this compound.
properties
IUPAC Name |
4-amino-1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-18-9-4-2-8(3-5-9)6-16-7-10(13)11(15-16)12(14)17/h2-5,7H,6,13H2,1H3,(H2,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRRHYUGYIYINY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.